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Compound of Interest

Compound Name: Aminooxy-PEG9-methane

Cat. No.: B15387214 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Aminooxy-PEG9-
Methanethiosulfonate (MTS) for the site-specific bioconjugation of macromolecules. This

heterobifunctional linker enables the covalent linkage of two distinct biomolecules: one

containing a carbonyl group (aldehyde or ketone) and another possessing a free thiol

(sulfhydryl) group. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility,

reduces immunogenicity, and provides flexibility to the resulting conjugate.

Introduction to Aminooxy-PEG9-MTS
Bioconjugation
Aminooxy-PEG9-MTS is a versatile crosslinking reagent that facilitates the precise and stable

conjugation of biomolecules. This is achieved through two orthogonal reactions:

Oxime Ligation: The aminooxy group reacts specifically with an aldehyde or ketone to form a

highly stable oxime bond.[1] This reaction is efficient under mild, aqueous conditions and can

be accelerated by the use of an aniline catalyst.

Thiol-MTS Reaction: The methanethiosulfonate (MTS) group reacts specifically with a free

thiol (sulfhydryl) group, typically from a cysteine residue in a protein or peptide, to form a

stable disulfide bond.
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This dual reactivity allows for the directed conjugation of various biomolecules, making it an

invaluable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other

targeted therapeutics. The PEG9 linker provides a hydrophilic spacer arm that can improve the

pharmacokinetic properties of the final conjugate.

Key Applications
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of a cytotoxic drug to an

antibody. The antibody's carbohydrate portion can be oxidized to generate aldehydes for

reaction with the aminooxy group, while a free cysteine (native or engineered) can react with

the MTS group of the linker, which is pre-conjugated to a drug.

Protein-Peptide Conjugation: Linking a signaling peptide to a larger protein for cellular

delivery or functional studies.

Surface Immobilization: Attaching enzymes or antibodies to solid supports functionalized with

either carbonyl or thiol groups for applications in diagnostics and biocatalysis.

Fluorescent Labeling: Site-specific attachment of fluorescent probes containing either a

carbonyl or a thiol group to proteins for imaging studies.

Quantitative Data Summary
The efficiency of bioconjugation with Aminooxy-PEG9-MTS is dependent on several factors,

including the concentration of reactants, pH, temperature, and the presence of catalysts. The

following table summarizes typical quantitative data for the individual reaction steps.
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Parameter Oxime Ligation Thiol-MTS Reaction Notes

Reaction pH 6.5 - 7.5 (optimal) 6.5 - 8.5

Oxime formation is

most efficient in

slightly acidic to

neutral pH, while the

thiol-MTS reaction

proceeds readily at

neutral to slightly

basic pH.

Reaction Time 1 - 4 hours 30 minutes - 2 hours

Reaction times can be

influenced by reactant

concentrations and

the presence of

catalysts.

Typical Molar Excess

of Linker
10-50 fold 5-20 fold

The optimal molar

ratio should be

determined empirically

for each specific

application.

Catalyst Aniline (1-10 mM) Not required

Aniline can

significantly

accelerate the rate of

oxime bond formation.

Bond Stability High High (reducible)

The oxime bond is

very stable under

physiological

conditions. The

disulfide bond is

stable but can be

cleaved by reducing

agents.

Typical Conjugation

Efficiency

> 80% > 90% Efficiency is

dependent on the

accessibility of the
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reactive groups on the

biomolecules.

Experimental Protocols
General Considerations

Buffer Selection: Use non-amine containing buffers for the oxime ligation step, such as

phosphate-buffered saline (PBS) or acetate buffers. Buffers containing primary amines (e.g.,

Tris) will compete with the aminooxy reaction.

Reagent Preparation: Aminooxy-PEG9-MTS is moisture-sensitive. Warm the reagent vial to

room temperature before opening to prevent condensation. Prepare stock solutions in

anhydrous DMSO or DMF.

Purification: Remove excess linker and unreacted biomolecules using size exclusion

chromatography (SEC), dialysis, or affinity chromatography.

Protocol for Antibody-Drug Conjugation (ADC) via
Glycan and Cysteine Modification
This protocol describes the conjugation of a cytotoxic drug (containing a free thiol) to an

antibody through its carbohydrate and a native or engineered cysteine residue.

Step 1: Oxidation of Antibody Glycans to Generate Aldehydes

Prepare the antibody in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).

Add a solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM.

Incubate the reaction for 30 minutes at 4°C in the dark.

Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and

incubate for 10 minutes at room temperature.

Remove excess periodate and buffer exchange the oxidized antibody into a neutral pH buffer

(e.g., PBS, pH 7.4) using a desalting column or dialysis.
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Step 2: Conjugation of the Drug to the Aminooxy-PEG9-MTS Linker

Dissolve the thiol-containing drug and a 1.5-fold molar excess of Aminooxy-PEG9-MTS in a

suitable organic solvent (e.g., DMSO).

Add a neutral buffer (e.g., PBS, pH 7.2) to the reaction mixture.

Allow the reaction to proceed for 1-2 hours at room temperature.

Purify the drug-linker conjugate using reverse-phase HPLC.

Step 3: Conjugation of the Drug-Linker to the Oxidized Antibody

To the oxidized antibody solution, add the purified drug-linker conjugate at a 10-20 fold molar

excess.

If desired, add aniline to a final concentration of 1-10 mM to catalyze the reaction.

Incubate the reaction for 2-4 hours at room temperature.

Purify the final ADC using size exclusion chromatography or protein A affinity

chromatography.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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